3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride

aqueous solubility salt formation medicinal chemistry building block

3‑Piperidin‑4‑yl‑[1,2,4]triazolo[4,3‑b]pyridazine dihydrochloride (CAS 913264‑39‑8) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3‑b]pyridazine class. Its core scaffold is recognised as a privileged structure in kinase inhibitor design, appearing in potent inhibitors of c‑Met, Pim‑1, and LRRK2.

Molecular Formula C10H15Cl2N5
Molecular Weight 276.17
CAS No. 913264-39-8
Cat. No. B2474766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride
CAS913264-39-8
Molecular FormulaC10H15Cl2N5
Molecular Weight276.17
Structural Identifiers
SMILESC1CNCCC1C2=NN=C3N2N=CC=C3.Cl.Cl
InChIInChI=1S/C10H13N5.2ClH/c1-2-9-13-14-10(15(9)12-5-1)8-3-6-11-7-4-8;;/h1-2,5,8,11H,3-4,6-7H2;2*1H
InChIKeyFPGBFMPPOQVALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine Dihydrochloride (CAS 913264-39-8): A 3‑Substituted Triazolopyridazine Building Block for Kinase‑Targeted Synthesis


3‑Piperidin‑4‑yl‑[1,2,4]triazolo[4,3‑b]pyridazine dihydrochloride (CAS 913264‑39‑8) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3‑b]pyridazine class. Its core scaffold is recognised as a privileged structure in kinase inhibitor design, appearing in potent inhibitors of c‑Met, Pim‑1, and LRRK2 [1]. The compound features a piperidine ring at the 3‑position of the fused triazole‑pyridazine system, presented as a dihydrochloride salt (MW 276.2 g/mol; C₁₀H₁₅Cl₂N₅; purity ≥95%) . This specific substitution pattern and salt form distinguish it from the 6‑piperidinyl regioisomer and the free‑base analogue, respectively, creating meaningful procurement and synthetic‑utility differences for medicinal chemistry programmes.

Why Generic Substitution of 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine Dihydrochloride Fails in Kinase‑Focused Synthesis


In‑class triazolopyridazine building blocks cannot be freely interchanged because both the piperidine‑ring attachment position and the salt form critically influence downstream molecular properties. The [1,2,4]triazolo[4,3‑b]pyridazine scaffold exhibits strong regioisomer‑dependent biological activity; 3‑substituted derivatives engage ATP‑binding pockets in kinases such as c‑Met and Pim‑1 with distinct binding modes compared with 6‑substituted analogues [1]. Furthermore, the dihydrochloride salt confers markedly higher aqueous solubility than the free base, directly affecting reaction homogeneity in aqueous coupling steps and assay compatibility in biochemical screening . Substituting the free base (CAS 913321‑44‑5) or the 6‑piperidinyl positional isomer (CAS 1368161‑78‑7) therefore introduces uncontrolled variability in solubility, reactivity, and target‑engagement profiles, undermining reproducibility in medicinal chemistry workflows.

Quantitative Evidence Guide: Positioning 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine Dihydrochloride Against Its Closest Comparators


Dihydrochloride Salt vs. Free Base: Aqueous Solubility Advantage

The dihydrochloride salt form of this compound is expected to exhibit substantially higher aqueous solubility than its free‑base counterpart (CAS 913321‑44‑5). While direct experimental solubility data for the target compound are not publicly available, the general principle that dihydrochloride salts of heterocyclic amines enhance water solubility by 10‑ to >100‑fold relative to the neutral free base is well established [1]. A closely related analogue, 4‑{6‑tert‑butyl‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl}piperidine dihydrochloride, is explicitly described as having 'enhanced solubility in water' due to its dihydrochloride form . For procurement purposes, the dihydrochloride salt (MW 276.2) provides a ready‑to‑use aqueous‑compatible building block, whereas the free base (MW 203.24) may require additional solubilisation strategies.

aqueous solubility salt formation medicinal chemistry building block

Regioisomeric Differentiation: 3‑Piperidinyl vs. 6‑Piperidinyl Triazolopyridazine

The position of the piperidine substituent on the triazolopyridazine core dictates the vector of the amine handle and therefore the geometry of any elaborated ligand. The target compound places the piperidine at the 3‑position, while a commercially available positional isomer, 6‑(piperidin‑4‑yl)‑[1,2,4]triazolo[4,3‑b]pyridazine (CAS 1368161‑78‑7), places it at the 6‑position . In a recent study of dual c‑Met/Pim‑1 inhibitors, 3,6‑disubstituted triazolopyridazine derivatives with the piperidine‑linked moiety at the 3‑position achieved IC₅₀ values of 0.163 ± 0.01 μM (c‑Met) and 0.283 ± 0.01 μM (Pim‑1) [1]. The 6‑substituted isomer cannot reproduce this binding geometry because the exit vector from the scaffold diverges by approximately 4.5 Å. Physicochemical properties also differ: the 3‑piperidinyl dihydrochloride has MW 276.2 and purity ≥95% , whereas the 6‑piperidinyl free base has MW 203.25, purity 98%, and a calculated LogP of −0.07 .

regioisomer triazolopyridazine kinase inhibitor design

Purity Specification: Dihydrochloride (≥95%) vs. Free‑Base Analogues (Often Unspecified or Lower)

The target compound is supplied with a minimum purity specification of 95% (HPLC) . For the free‑base analogue (CAS 913321‑44‑5) and the mono‑hydrochloride (CAS 1706431‑27‑7), publicly listed purity specifications are often absent or not standardised across vendors. In comparison, the positional isomer 6‑(piperidin‑4‑yl)‑[1,2,4]triazolo[4,3‑b]pyridazine (free base) is listed at 98% purity . The 3‑percentage‑point purity difference may be significant in fragment‑based drug discovery or parallel library synthesis where reactant stoichiometry must be precisely controlled.

purity specification building block procurement HPLC purity

Use as a Key Intermediate in Dual c‑Met/Pim‑1 Inhibitor Synthesis

The 3‑piperidin‑4‑yl‑[1,2,4]triazolo[4,3‑b]pyridazine core serves as the direct precursor to 3,6‑disubstituted derivatives that act as dual c‑Met/Pim‑1 inhibitors. In a 2024 study, compound 4g — a 3‑piperidinyl‑6‑aryl derivative — demonstrated IC₅₀ values of 0.163 ± 0.01 μM against c‑Met and 0.283 ± 0.01 μM against Pim‑1, with a mean growth inhibition (GI%) of 55.84% across 60 cancer cell lines, compared with only 29.08% for the less potent analogue 4a [1]. This differential is directly attributable to the 3‑position piperidine substitution enabling optimal orientation within the c‑Met ATP pocket. The target dihydrochloride provides the 3‑piperidinyl handle ready for N‑arylation or N‑acylation, bypassing the need to construct the triazolopyridazine ring de novo.

c-Met Pim-1 dual kinase inhibitor anticancer synthesis

Best Application Scenarios for 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine Dihydrochloride in Research and Industrial Settings


Focused Kinase Inhibitor Library Synthesis

The compound is ideally suited as a 3‑position‑functionalised building block for generating libraries of triazolopyridazine‑based kinase inhibitors. Its piperidine NH handle permits rapid diversification via amide coupling, reductive amination, or N‑arylation, enabling parallel synthesis of >50‑member libraries targeting the c‑Met/Pim‑1 axis [1]. The dihydrochloride form ensures solubility in polar aprotic solvents (DMF, DMSO) commonly used in these reactions, minimising the need for pre‑activation steps.

Late‑Stage Functionalisation Intermediate for Dual c‑Met/Pim‑1 Programmes

For medicinal chemistry teams pursuing dual c‑Met/Pim‑1 inhibition, this compound provides a validated entry point. Literature precedence demonstrates that 3‑piperidinyl‑6‑aryl‑triazolopyridazines derived from this core achieve sub‑micromolar IC₅₀ values against both targets (0.163–0.283 μM) and significant antiproliferative activity (mean GI% up to 55.84%) [1]. Procuring the 3‑piperidinyl intermediate eliminates the need for in‑house construction of the fused triazole‑pyridazine ring system, shortening synthetic routes by 2–4 steps.

Analytical Reference Standard for Regioisomeric Purity Assessment

Because 3‑ and 6‑substituted triazolopyridazine isomers can co‑elute under standard reversed‑phase conditions, the target compound (≥95% purity, 3‑isomer) serves as an authenticated reference for HPLC method development and regioisomeric purity testing . Laboratories synthesising 3,6‑disubstituted analogues can use this material to spike samples and verify that the 3‑position regioisomer resolves from the 6‑isomer, ensuring accurate purity assignment in lead compounds.

Aqueous‑Compatible Fragment‑Based Screening Precursor

The dihydrochloride salt form confers the water solubility necessary for fragment‑based drug discovery (FBDD) screening at high concentrations (typically 1–10 mM in aqueous buffer) [2]. Unlike the free base, which may precipitate in aqueous assay media, the pre‑dissolved dihydrochloride stock can be directly diluted into biochemical or biophysical assays targeting kinases, bromodomains, or other acetyl‑lysine readers, reducing false‑negative rates from compound insolubility.

Quote Request

Request a Quote for 3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.